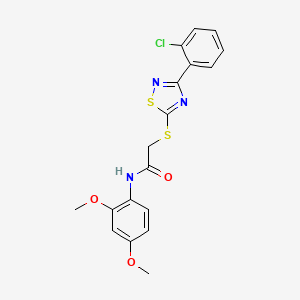

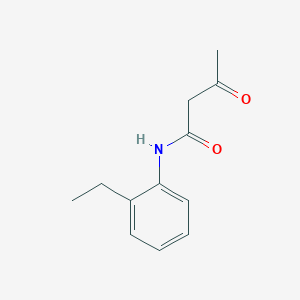

1-benzyl-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole, also known as BMT-1, is a compound that belongs to the class of imidazole derivatives. It has been synthesized and studied for its potential applications in scientific research, particularly in the field of cancer treatment. In

Scientific Research Applications

Antifungal Activity

1-benzyl-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole has demonstrated potent antifungal properties. Researchers have investigated its efficacy against various fungal pathogens, including Candida species and dermatophytes. The compound’s mechanism of action involves inhibiting fungal cell membrane synthesis, disrupting ergosterol biosynthesis, and affecting membrane permeability. Its potential as an antifungal agent warrants further exploration for clinical use .

Anticancer Potential

Studies suggest that 1-benzyl-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole exhibits anticancer activity. It may interfere with cancer cell proliferation, induce apoptosis, and inhibit tumor growth. Researchers have investigated its effects on different cancer cell lines, including breast, lung, and colon cancer. The compound’s precise molecular targets and signaling pathways remain areas of active research .

Anti-Inflammatory Properties

The compound’s anti-inflammatory potential has attracted interest. It may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes. Researchers have explored its effects in animal models of inflammation, such as carrageenan-induced paw edema. Further investigations are needed to elucidate its mechanisms and potential therapeutic applications .

Antioxidant Activity

1-benzyl-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole exhibits antioxidant properties, scavenging free radicals and protecting cells from oxidative damage. Its ability to enhance cellular antioxidant defenses makes it relevant in combating oxidative stress-related diseases. Researchers have studied its impact on oxidative stress markers and antioxidant enzyme activity .

Neuroprotective Effects

Emerging evidence suggests that the compound may have neuroprotective effects. It could potentially mitigate neuronal damage, reduce oxidative stress, and enhance neuronal survival. Investigations in animal models of neurodegenerative diseases (such as Alzheimer’s and Parkinson’s) have yielded promising results, but clinical studies are necessary to validate its neuroprotective potential .

Antiviral Applications

Researchers have explored the compound’s antiviral activity against certain viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). It may interfere with viral replication or entry processes. However, more detailed studies are needed to understand its specific mechanisms and assess its clinical relevance .

properties

IUPAC Name |

1-benzyl-5-(4-methoxyphenyl)-2-methylsulfanylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2OS/c1-21-16-10-8-15(9-11-16)17-12-19-18(22-2)20(17)13-14-6-4-3-5-7-14/h3-12H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUNVRTGRAJGTBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CC=C3)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

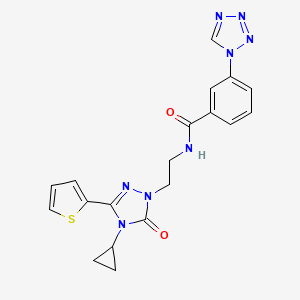

![Methyl 2-(1-(4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamido)acetate](/img/structure/B2469059.png)

![2-chloro-N-[2-(phenethylamino)-3-pyridinyl]nicotinamide](/img/structure/B2469063.png)

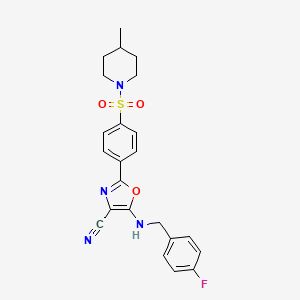

![(E)-1-isopropyl-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2469064.png)

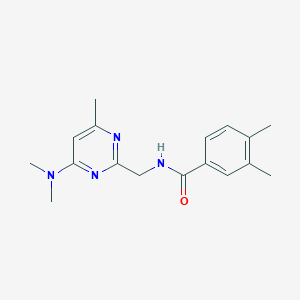

![N-(4-carbamoylphenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2469068.png)

![1-(butylthio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2469074.png)

![Methyl 2-{[2,2-difluoro-2-(4-methoxyphenoxy)acetyl]amino}benzenecarboxylate](/img/structure/B2469076.png)

![Ethyl 6-benzyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2469077.png)